Product packaging for Ki8751(Cat. No.:CAS No. 228559-41-9)

Ki8751

Cat. No.: B1684531
CAS No.: 228559-41-9
M. Wt: 469.4 g/mol
InChI Key: LFKQSJNCVRGFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification and Early Characterization of Ki8751

This compound was identified as a novel compound with inhibitory activity against receptor tyrosine kinases. Its chemical name is N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea, and its molecular formula is C₂₄H₁₈F₃N₃O₄ with a molecular weight of 469.41 g/mol . Early characterization studies focused on determining its potency and selectivity against a panel of kinases. These studies established this compound as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2).

Overview of this compound's Role as a Kinase Inhibitor

This compound functions as a potent and selective inhibitor of VEGFR2 tyrosine kinase, exhibiting an IC₅₀ of 0.9 nM. While primarily known for its activity against VEGFR2, this compound also shows some inhibitory activity towards other kinases, including c-Kit, PDGFRα, and FGFR-2, albeit at higher concentrations with IC₅₀ values ranging from 40 to 170 nM. It demonstrates high selectivity over a range of other receptor tyrosine kinases, such as EGFR and HGFR, with IC₅₀ values greater than 10000 nM. This selectivity profile makes this compound a valuable tool for investigating the specific roles of VEGFR2 in various biological processes. Research has shown that this compound can inhibit VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC), highlighting its antiangiogenic potential. Furthermore, studies have explored its effects on tumor growth in vivo, indicating antiangiogenic activity. Beyond its well-established role as a VEGFR2 inhibitor, this compound has also been identified as an inhibitor of Plasmodium falciparum protein kinase 6 (PfPK6) in malaria research, with an IC₅₀ of 14 nM. researchgate.netnih.gov

The inhibitory activity of this compound against VEGFR2 involves blocking the phosphorylation of the receptor. iiarjournals.org Studies in HUVECs have shown that this compound effectively decreases VEGF-stimulated cell proliferation and vasculature permeability. selleckchem.com In the context of cancer cell proliferation, this compound has been shown to reduce proliferation and enhance apoptosis in breast cancer cell lines by blocking VEGF signaling. nih.govpatsnap.comnih.gov This inhibition has been linked to increased mitochondrial biogenesis and reactive oxygen species (ROS) production. nih.govpatsnap.com

The following table summarizes the inhibitory activity of this compound against key kinases:

KinaseIC₅₀ (nM)Selectivity
VEGFR20.9Potent, Selective
c-Kit40-170Lower Potency
PDGFRα40-170Lower Potency
FGFR-240-170Lower Potency
EGFR>10000Highly Selective
HGFR>10000Highly Selective
InsR>10000Highly Selective
PfPK614Inhibitor

Note: IC₅₀ values are approximate and may vary depending on the specific assay conditions.

Historical Context of VEGFR2 Inhibitor Development

The historical context of VEGFR2 inhibitor development is closely tied to the understanding of angiogenesis, the formation of new blood vessels, and its critical role in various diseases, particularly cancer. The importance of angiogenesis in tumor development was recognized over 30 years ago, leading to growing interest in anti-angiogenesis as a therapeutic strategy. tandfonline.com The VEGF family and their receptors, especially VEGFR2, are key regulators of this process. tandfonline.comwikipedia.org VEGFR2 is considered vital for vascular endothelial cell development and is primarily responsible for VEGF-potentiated angiogenesis and cell proliferation. wikipedia.orgmdpi.com

The development of VEGFR inhibitors has progressed significantly, with both small molecules and biological macromolecules being explored. wikipedia.org The first monoclonal antibody targeting VEGF, bevacizumab, was approved for cancer therapy in 2004. wikipedia.org Subsequently, the first small molecule VEGFR-2 inhibitor, sunitinib, received approval in 2006. wikipedia.org The strategy of inhibiting VEGFR2 has been extensively investigated due to its predominant role in VEGF-induced angiogenesis. nih.gov Preclinical studies, such as those using the rat mAb DC101, demonstrated the potential of VEGFR2 blockade to reduce tumor growth and prevent cancer dissemination in murine models. nih.gov The success of these early inhibitors paved the way for the development of more selective and potent compounds like this compound, which serve as valuable tools in chemical biology research to dissect the intricate signaling pathways mediated by VEGFR2 and explore their therapeutic implications. mdpi.com The development of VEGFR2 inhibitors continues, with ongoing research into novel compounds and strategies to overcome resistance mechanisms. tandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18F3N3O4 B1684531 Ki8751 CAS No. 228559-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQSJNCVRGFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462145
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228559-41-9
Record name KI-8751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KI-8751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action and Kinase Selectivity of Ki8751

Direct Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Activity

Ki8751 is recognized as a potent and selective inhibitor of VEGFR2 tyrosine kinase. apexbt.comfocusbiomolecules.comselleckchem.comselleckchem.commedchemexpress.comtocris.com This inhibition directly impacts the phosphorylation activity of VEGFR2, a key event in the signaling cascade initiated by vascular endothelial growth factor (VEGF). selleckchem.comacs.orgresearchgate.net By blocking this phosphorylation, this compound disrupts the downstream signaling pathways that are crucial for processes such as angiogenesis. apexbt.comtocris.comresearchgate.net

Determination of IC50 Values for VEGFR2 Kinase Inhibition

The potency of this compound against VEGFR2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) value. Studies have consistently shown that this compound inhibits VEGFR2 with an IC50 value of 0.9 nM. apexbt.comfocusbiomolecules.comselleckchem.comselleckchem.commedchemexpress.comtocris.combiocat.com This low nanomolar IC50 indicates that this compound is highly potent in inhibiting VEGFR2 kinase activity. The IC50 value is typically calculated by measuring the concentration of this compound required to reduce VEGFR2 phosphorylation activity by 50% in cell-free or cell-based assays. selleckchem.com

Kinase IC50 (nM)
VEGFR2 0.9

Cross-Reactivity and Selectivity Profiling Against Other Receptor Tyrosine Kinases

Beyond its primary target, VEGFR2, this compound has been evaluated for its inhibitory activity against a panel of other receptor tyrosine kinases to assess its selectivity profile. These studies reveal that while this compound is most potent against VEGFR2, it also exhibits inhibitory activity against other kinases, albeit at higher concentrations. apexbt.comfocusbiomolecules.comselleckchem.comselleckchem.commedchemexpress.comtocris.comresearchgate.net

Inhibition of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)

This compound has been shown to inhibit Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). apexbt.comfocusbiomolecules.comselleckchem.comselleckchem.commedchemexpress.comtocris.comresearchgate.netselleckchem.com The reported IC50 value for the inhibition of PDGFRα by this compound is 67 nM. apexbt.comfocusbiomolecules.commedchemexpress.comtocris.comresearchgate.net This indicates that this compound is significantly less potent against PDGFRα compared to VEGFR2, demonstrating a degree of selectivity for VEGFR2. selleckchem.comselleckchem.combiocat.com

Inhibition of c-Kit

In addition to PDGFRα, this compound also inhibits c-Kit. apexbt.comfocusbiomolecules.comselleckchem.comselleckchem.commedchemexpress.comtocris.comresearchgate.netselleckchem.com The IC50 value for the inhibition of c-Kit by this compound is reported as 40 nM. apexbt.comfocusbiomolecules.commedchemexpress.comtocris.comresearchgate.net Similar to PDGFRα, the potency of this compound against c-Kit is lower than its potency against VEGFR2, contributing to its selectivity profile. selleckchem.comselleckchem.combiocat.com

Inhibition of Fibroblast Growth Factor Receptor 2 (FGFR-2)

This compound has also been found to inhibit Fibroblast Growth Factor Receptor 2 (FGFR-2). apexbt.comfocusbiomolecules.comselleckchem.comselleckchem.comtocris.com The IC50 value for the inhibition of FGFR-2 by this compound is 170 nM. apexbt.comfocusbiomolecules.comtocris.com This indicates that FGFR-2 is inhibited by this compound at a considerably higher concentration compared to both VEGFR2, PDGFRα, and c-Kit, further highlighting the selectivity of this compound for VEGFR2. selleckchem.comselleckchem.combiocat.com

Kinase IC50 (nM)
VEGFR2 0.9
c-Kit 40
PDGFRα 67
FGFR-2 170

The selectivity profile of this compound shows that it is significantly more potent against VEGFR2 (IC50 0.9 nM) compared to c-Kit (IC50 40 nM), PDGFRα (IC50 67 nM), and FGFR-2 (IC50 170 nM), with greater than 40-fold selectivity for VEGFR2 over these kinases. selleckchem.comselleckchem.combiocat.com Studies also indicate little to no inhibitory activity against other kinases such as EGFR, HGFR, and InsR, even at higher concentrations. selleckchem.comselleckchem.commedchemexpress.comtocris.comresearchgate.net

Lack of Significant Activity Against Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (HGFR), and Insulin Receptor (InsR)

A key aspect of this compound's selectivity profile is its limited activity against several other important receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (HGFR), and Insulin Receptor (InsR). selleckchem.commedchemexpress.comaltmeyers.orgselleck.co.jp Studies have shown that this compound is highly selective over EGFR and HGFR, with IC50 values reported to be greater than 10000 nM for these kinases. Similarly, this compound demonstrates little to no significant inhibitory activity against InsR. selleckchem.commedchemexpress.comaltmeyers.orgselleck.co.jp This lack of significant activity against EGFR, HGFR, and InsR contributes to its specificity for VEGFR-2 and potentially reduces the likelihood of off-target effects associated with inhibiting these receptors.

The following table summarizes the reported inhibitory activity of this compound against VEGFR-2, c-Kit, PDGFRα, FGFR-2, EGFR, HGFR, and InsR:

KinaseIC50 (nM)
VEGFR-20.9
c-Kit40-170
PDGFRα40-170
FGFR-240-170
EGFR>10000
HGFR>10000
InsRLittle/No Activity

Note: IC50 values are approximate ranges based on available data. Specific values may vary depending on the experimental conditions.

Kinome-Wide Inhibitory Potential of this compound

Beyond its activity against VEGFR-2 and a few other receptor tyrosine kinases, the kinome-wide inhibitory potential of this compound has been investigated to understand its broader selectivity profile. Screening against a panel of human kinases has provided insights into potential off-targets.

One study screened this compound against 97 human kinases using a thermal shift assay. nih.gov This assay identified a limited number of kinases with significant thermal shifts, suggesting binding. Specifically, only three kinases (BRAF, LOK, ABL1) showed a thermal shift greater than 10°C, and seven kinases (PLK4, CHK2, EphA2, EphB3, SLK, CAMKK2, CLK1) showed a thermal shift between 5-10°C. nih.gov This indicates that this compound is not broadly promiscuous across the kinome. nih.gov

Another kinome profiling study using the DiscoverX KINOMEscan® platform found that this compound inhibited 16 non-mutant kinases with ≤1% control at a concentration of 1 μM, resulting in a selectivity score S1 (1 μM) of 0.040. nih.gov This further supports the notion that this compound exhibits a relatively selective profile within the broader kinome.

While primarily known for its VEGFR-2 inhibition, this compound has also been identified as an inhibitor of Plasmodium falciparum Protein Kinase 6 (PfPK6) with an IC50 of 14 nM in a specific assay. nih.govchemrxiv.orgresearchgate.net This indicates that this compound can interact with kinases outside the human kinome as well.

Furthermore, this compound has shown activity against certain kinases within the AGC kinase group, including the Aurora kinases (Aurora A, B, and C) and some RSK family kinases, in specific screening assays. nih.gov Inhibition percentages against Aurora kinases ranged from 41-80%, and against four RSK family kinases were greater than 20% at a concentration of 10 μM. nih.gov

Kinase Panel Screening Results (Example - Thermal Shift Assay) nih.gov
Kinases with >10°C Thermal Shift
BRAF
LOK
ABL1
Kinases with 5-10°C Thermal Shift
PLK4
CHK2
EphA2
EphB3
SLK
CAMKK2
CLK1

Note: This table represents a subset of data from a specific kinome profiling study and is not exhaustive of all potential interactions.

Cellular and Subcellular Effects of Ki8751

Impact on Endothelial Cell Biology

Endothelial cells form the inner lining of blood vessels and play a crucial role in angiogenesis, the formation of new blood vessels. Ki8751's effects on these cells are largely attributed to its potent inhibitory activity against VEGFR2, a key receptor involved in endothelial cell function and angiogenesis. medchemexpress.com

Inhibition of Vascular Endothelial Growth Factor (VEGF)-Stimulated Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

This compound has been shown to effectively suppress the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF. medchemexpress.comselleckchem.comcaymanchem.com This inhibitory effect occurs at nanomolar concentrations. medchemexpress.comcaymanchem.com Studies have demonstrated that this compound at concentrations ranging from 1 nM to 100 nM effectively decreases VEGF-stimulated cell proliferation in HUVECs. selleckchem.com Resistant HUVEC clones have been observed to be significantly more resistant to this compound, exhibiting an almost complete absence of VEGF-mediated cellular proliferation. nih.govkindai.ac.jp

Reduction of Endothelial Vasculature Permeability

Endothelial permeability is critical for various physiological processes, and its dysregulation is implicated in several pathological conditions. This compound has been reported to decrease vasculature permeability in endothelial cells. selleckchem.com This effect is consistent with its role as a VEGFR2 inhibitor, as VEGF is known to increase vascular permeability. waocp.orgarvojournals.org Studies in enucleated mouse eyes perfused with this compound showed a decrease in outflow facility, which is influenced by the permeability of Schlemm's canal endothelium. arvojournals.orgresearchgate.net At a concentration of 1 nM, this compound reduced outflow facility by an average of 34%. arvojournals.orgresearchgate.net

Study Model This compound Concentration Effect on Outflow Facility Average Reduction
Enucleated mouse eyes 1 nM Decreased -34%

Regulation of Aquaporin (AQP) Gene Expression (AQP1, AQP8) in Endothelial Cells

Research indicates that VEGFR2 activity can influence the expression of aquaporins, which are water channel proteins. Studies in zebrafish embryos treated with this compound have shown that VEGFR2 inhibition downregulates the mRNA expression of aqp1a.1 and aqp8a.1, homologs of human AQP1 and AQP8. elifesciences.orgelifesciences.org Specifically, treatment with 1 µM this compound for 6 hours suppressed aqp1a.1 mRNA expression by 52% and aqp8a.1 mRNA expression by 17%. After 24 hours of treatment, the suppression of aqp8a.1 mRNA expression was accentuated, showing a 93% decrease, while aqp1a.1 mRNA expression was suppressed by 40%. elifesciences.org In cultured human aortic endothelial cells (HAECs), treatment with 1 nM and 10 nM this compound for 6 hours decreased AQP1 mRNA expression by 31% and 40%, respectively. elifesciences.orgelifesciences.org AQP8 expression was not examined in HAECs as it is not expressed in these cells. elifesciences.orgelifesciences.org

Cell Type/Model This compound Concentration Treatment Duration Gene mRNA Expression Change
Zebrafish embryos 1 µM 6 hours aqp1a.1 -52%
Zebrafish embryos 1 µM 6 hours aqp8a.1 -17%
Zebrafish embryos 1 µM 24 hours aqp1a.1 -40%
Zebrafish embryos 1 µM 24 hours aqp8a.1 -93%
Human Aortic Endothelial Cells (HAECs) 1 nM 6 hours AQP1 -31%
Human Aortic Endothelial Cells (HAECs) 10 nM 6 hours AQP1 -40%

Modulation of VEGFR2 Phosphorylation and Downstream Signaling in Endothelial Cells

This compound is a potent and selective inhibitor of VEGFR2 tyrosine kinase, with an IC50 value of 0.9 nM. medchemexpress.comselleckchem.comcaymanchem.com It inhibits VEGFR2 phosphorylation, which is a critical step in activating downstream signaling pathways. medchemexpress.comselleckchem.com Studies have shown that this compound at 1 nM can completely inhibit the phosphorylation of VEGFR2 in parental HUVECs. kindai.ac.jpiiarjournals.org This inhibition of VEGFR2 phosphorylation leads to the modulation of downstream signaling molecules. For instance, the phosphorylation of AKT, a key downstream effector of VEGFR2 signaling, is inhibited by this compound. kindai.ac.jpiiarjournals.orgnih.govnih.gov In parental HUVECs, 1 nM this compound inhibited AKT phosphorylation by approximately 50%. kindai.ac.jpiiarjournals.org In resistant HUVEC clones, a significantly higher concentration (100 nM) of this compound was required to achieve a similar level of AKT phosphorylation inhibition, indicating a decreased sensitivity to the inhibitor. kindai.ac.jpiiarjournals.org this compound also affects other downstream pathways, including the MAPK/ERK pathway and PI3K. nih.govnih.gov

Target/Molecule This compound IC50 (nM) Effect Notes
VEGFR2 0.9 Inhibition of tyrosine kinase activity Potent and selective inhibitor. medchemexpress.comselleckchem.comcaymanchem.com
VEGFR2 - Inhibition of phosphorylation Achieved at 1 nM in parental HUVECs. kindai.ac.jpiiarjournals.org
AKT - Inhibition of phosphorylation ~50% inhibition at 1 nM in parental HUVECs. kindai.ac.jpiiarjournals.org

Effects on Cancer Cell Phenotypes

Beyond its effects on endothelial cells and angiogenesis, this compound has also been investigated for its direct impact on various cancer cell phenotypes, primarily focusing on the inhibition of cancer cell proliferation.

Inhibition of Cancer Cell Proliferation in Various Malignancies

This compound has demonstrated the ability to inhibit cancer cell proliferation in a range of malignancies. Studies have shown that this compound significantly reduces cancer cell proliferation and enhances apoptosis in breast cancer cell lines, such as MCF-7 and MDA-MB-231. nih.govnih.govpatsnap.comcancerbiomed.org This inhibition of proliferation in breast cancer cells via VEGFR2 blockade involves increased apoptosis and endomitosis. nih.gov In metastatic colorectal cancer cells (MIP, RKO, SW620, and SW480), this compound at 10 nM has been shown to increase cellular senescence, a state of irreversible cell cycle arrest. selleckchem.comcaymanchem.com this compound also suppresses cell proliferation in HeLa S3 cells and shows anti-tumor activity against assorted human tumor xenografts in nude mice, including GL07, St-4, LC6, DLD-1, and A375 cells. selleckchem.comcaymanchem.com

Induction of Cancer Cell Apoptosis

This compound has been shown to enhance apoptosis in various cancer cell lines patsnap.comnih.govcancerbiomed.org. Studies in breast cancer cell lines, such as MCF-7 and MDA-MB-231, demonstrated that this compound treatment significantly increased the rate of apoptosis patsnap.comnih.govcancerbiomed.org. This induction of apoptosis is linked to increased mitochondrial biogenesis and the subsequent stimulation of reactive oxygen species (ROS) production patsnap.comnih.govcancerbiomed.org. The enhanced mitochondrial biogenesis, evidenced by the upregulation of mitochondrial proteins, contributes to increased mitochondrial oxidative phosphorylation and ROS generation, ultimately leading to cancer cell apoptosis patsnap.comnih.govcancerbiomed.org.

Promotion of Cellular Senescence in Cancer Cells

Cellular senescence, a state of stable cell cycle arrest, is recognized as a mechanism that can limit the proliferation of damaged or cancerous cells researchgate.net. This compound has been observed to induce cellular senescence in several cancer cell types caymanchem.comnih.gov.

Colorectal Cancer Cells (MIP, RKO, SW620, SW480)

In colorectal cancer cell lines, including MIP101, RKO, SW620, and SW480, treatment with this compound has been shown to significantly increase cellular senescence in vitro nih.gov. This effect is similar to that observed with other VEGF inhibitors nih.govnih.gov. The induction of senescence in these cells by this compound appears to be associated with the upregulation of p16, a key regulator of senescent growth arrest, and seems to be independent of p53 nih.gov.

Glioblastoma Cells (U87, U38)

This compound also induces cellular senescence in glioblastoma cell lines, such as U87 and U38 nih.govresearchgate.net. Treatment with this compound led to a notable increase in the percentage of senescent cells, as indicated by β-gal staining nih.govresearchgate.net. This was accompanied by increased expression of p-H2AX, a marker of cell senescence, and an increase in p53 expression, alongside a decrease in MDM2 expression, suggesting involvement of the p53 pathway in the senescence process in these cells nih.govresearchgate.net.

Data on the percentage of senescent glioblastoma cells after this compound treatment:

Cell LineThis compound Concentration (µM)Senescent Cells (%)
U870Data not available in snippets
U872.5Elevated (more than four folds compared to control) nih.govresearchgate.net
U875Elevated (more than four folds compared to control) nih.govresearchgate.net
U380Data not available in snippets
U382.5Elevated (more than four folds compared to control) nih.govresearchgate.net
U385Elevated (more than four folds compared to control) nih.govresearchgate.net

Modulation of Cell Cycle Progression (Endomitosis, Aneuploidy)

This compound treatment has been observed to modulate cell cycle progression in cancer cells, leading to the induction of endomitosis and the arrest of cells in a high aneuploid phase patsnap.comnih.govcancerbiomed.org. Endomitosis is a process where chromosomes replicate but the cell does not divide, resulting in polyploid or aneuploid cells patsnap.comnih.govcancerbiomed.org222.198.130. Flow cytometric analyses have shown that this compound treatment robustly increased the mitochondrial masses of cancer cells, induced endomitosis, and caused cell cycle arrest in the high aneuploid phase patsnap.comnih.govcancerbiomed.org. Aneuploidy, the presence of an abnormal number of chromosomes, can have significant effects on cell behavior and function nus.edu.sgup.pt.

Intracellular Signaling Pathway Perturbations

The cellular effects of this compound are closely linked to its impact on intracellular signaling pathways, particularly those downstream of VEGFR2 patsnap.comnih.govnih.govspringermedizin.de.

Downregulation of Akt Phosphorylation

A key intracellular signaling event affected by this compound is the phosphorylation of Akt patsnap.comnih.govnih.govmdpi.comspringermedizin.de. Akt phosphorylation is a crucial step in its activation, and activated Akt plays a significant role in promoting cell survival and proliferation nih.govmdpi.com. Research indicates that this compound treatment leads to a downregulation of Akt phosphorylation patsnap.comnih.govnih.govmdpi.comspringermedizin.de. This reduced Akt activity contributes to the enhanced cancer cell apoptosis observed with this compound treatment nih.gov. The decrease in Akt phosphorylation also impacts downstream signaling molecules, such as PGC1α, leading to reduced phosphorylation levels of PGC1α patsnap.comnih.govnih.govspringermedizin.de.

Data on the effect of this compound on Akt phosphorylation:

Cell LineThis compound TreatmentEffect on Akt PhosphorylationReference
Breast CancerThis compound treatmentDecreased patsnap.comnih.govmdpi.com patsnap.comnih.govmdpi.com
GlioblastomaThis compound treatmentDecreased nih.govspringermedizin.de nih.govspringermedizin.de
HUVEC (Parental)1 nM this compoundInhibited by ~50% iiarjournals.org iiarjournals.org
HUVEC (Resistant)100 nM this compoundInhibited by ~50% iiarjournals.org iiarjournals.org

This downregulation of Akt phosphorylation is a central mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects on cancer cells patsnap.comnih.govnih.govspringermedizin.de.

Alteration of PGC1α Phosphorylation and Nuclear Translocation

This compound treatment has been shown to downregulate the phosphorylation of both Akt and PGC1α. cancerbiomed.orgpatsnap.comnih.govnih.govnih.govmdpi.comnih.govsciencechina.cnresearchgate.net This reduced phosphorylation of PGC1α is associated with its translocation from the cytoplasm to the nucleus. cancerbiomed.orgnih.govnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net Immunoblotting results have demonstrated increased PGC1α immunoreactivities in the nuclear fraction of cells treated with this compound compared to untreated cells. cancerbiomed.orgnih.gov Confocal microscopy has also visually confirmed the induction of PGC1α translocation into the nucleus following this compound treatment. cancerbiomed.orgnih.govnih.govresearchgate.net This nuclear translocation is considered a key step in the activation of PGC1α's transcriptional coactivator functions. frontiersin.orgnih.gov

Upregulation of Mitochondrial Transcription Factor A (TFAM) Expression

The alterations in PGC1α, specifically its decreased phosphorylation and nuclear translocation induced by this compound, lead to increased expression of mitochondrial transcription factor A (TFAM). cancerbiomed.orgpatsnap.comnih.govnih.govnih.govmdpi.comnih.gov TFAM is a crucial transcription factor for mitochondrial DNA and plays a vital role in controlling mitochondrial biogenesis. nih.gov Studies using immunoblotting have shown elevated TFAM expression levels in cells treated with this compound. cancerbiomed.orgnih.govnih.gov

Induction of Mitochondrial Biogenesis

This compound treatment has been consistently shown to induce mitochondrial biogenesis. cancerbiomed.orgpatsnap.comnih.govnih.govnih.govmdpi.comnih.gov This is evidenced by mass spectrometric analyses revealing a significant upregulation in the expression of mitochondrial proteins following this compound treatment. cancerbiomed.orgpatsnap.comnih.govnih.gov Confocal microscopy and flow cytometric analyses have further demonstrated that this compound treatment robustly increases the mitochondrial mass in various cell lines. cancerbiomed.orgpatsnap.comnih.govnih.govnih.gov The induction of mitochondrial biogenesis by this compound is mediated, at least in part, through the Akt-PGC1α-TFAM signaling pathway. cancerbiomed.orgpatsnap.comnih.govnih.govnih.govnih.gov Knockdown of either PGC1α or TFAM has been shown to significantly reduce the increase in mitochondrial mass induced by this compound, highlighting the importance of this signaling cascade. cancerbiomed.orgnih.gov

Stimulation of Reactive Oxygen Species (ROS) Production

This compound treatment leads to the stimulation of reactive oxygen species (ROS) production. cancerbiomed.orgpatsnap.comnih.govnih.govnih.govmdpi.comnih.govresearchgate.net222.198.130 Enhanced mitochondrial biogenesis, which is induced by this compound, contributes to increased mitochondrial oxidative phosphorylation and subsequently stimulates ROS production. cancerbiomed.orgpatsnap.comnih.govnih.gov Studies using fluorescent probes and flow cytometry have indicated that this compound treatment increases intracellular ROS levels in a time- and dose-dependent manner. nih.govresearchgate.net Mitochondrial ROS content has also been shown to increase after this compound treatment. nih.govresearchgate.net This increase in ROS production is considered to play a role in the cellular effects of this compound, including the induction of apoptosis in cancer cells. cancerbiomed.orgpatsnap.comnih.govnih.govmdpi.com

Modulation of mTOR Signaling

While the provided search results primarily highlight the effects of this compound on the Akt-PGC1α-TFAM pathway and its downstream consequences, some sources generally mention the involvement of the PI3K/AKT/mTOR pathway in cellular processes and the use of inhibitors like this compound in kinase research, including studies on mTOR signaling. mdpi.comsigmaaldrich.comresearcher.liferesearchgate.net Specifically, this compound has been shown to decrease the phosphorylation and activity of Akt, which is an upstream regulator of mTOR signaling. cancerbiomed.orgnih.govnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net This suggests that this compound can indirectly modulate mTOR signaling through its effects on Akt phosphorylation.

Antiviral Mechanisms

This compound has shown antiviral activity against influenza A and B viruses. microbiologyresearch.orgresearchgate.netresearchgate.net It displayed robust anti-influenza activity in cell-based assays. microbiologyresearch.orgresearchgate.net Mechanistic investigations suggest that this compound may inhibit virus entry, potentially by targeting host factors involved in the internalization process. microbiologyresearch.org Studies using different cell lines, including those expressing or lacking specific receptors, have been conducted to understand the antiviral mechanisms of this compound. microbiologyresearch.orgresearchgate.net this compound has also been identified in high-throughput screens as a small molecule that can modulate Zika virus infection. nih.gov

Broad Anti-Influenza A and B Virus Activity

Studies have shown that this compound possesses robust antiviral activity against both influenza A and B viruses. microbiologyresearch.orgresearchgate.net This broad activity was identified through screening a panel of protein kinase inhibitors in antiviral assays using cell lines such as Madin-Darby canine kidney (MDCK) cells. microbiologyresearch.orgnih.gov this compound treatment led to a significant reduction in viral RNA content and infectious virus yield in cell culture models. researchgate.net For instance, in A/PR/8/34 virus-infected MDCK cells, this compound dose-dependently reduced vRNA content, achieving a 350-fold reduction at a concentration of 60 µM. researchgate.net The compound also demonstrated low cytotoxicity at concentrations significantly higher than its antiviral effective concentrations. researchgate.net

Disruption of Virus Entry via PDGFRβ/GM3-Dependent Mechanism

A key mechanism by which this compound exerts its anti-influenza effect is by disrupting the virus entry process. microbiologyresearch.orgnih.gov Influenza virus entry involves hijacking host cellular pathways, including those mediated by receptor tyrosine kinases (RTKs). microbiologyresearch.orgmdpi.com this compound has been shown to efficiently disrupt the endocytic process of influenza virus in various cell lines that express platelet-derived growth factor receptor β (PDGFRβ). microbiologyresearch.orgnih.gov

PDGFRβ is known to function at GM3 ganglioside-positive lipid rafts on the cell surface. microbiologyresearch.orgnih.gov Research indicates that influenza virus entry is enhanced in cells with abundant GM3, suggesting a positive role for this ganglioside in the entry process. microbiologyresearch.orgnih.gov Entering viruses have been observed to localize to GM3-positive lipid rafts and the endosomal compartment containing PDGFRβ. microbiologyresearch.orgnih.gov The internalization of the virus via the PDGFRβ/GM3 axis involves the phosphorylation of PDGFRβ. microbiologyresearch.orgnih.gov this compound potently inhibits this PDGFRβ phosphorylation, thereby interfering with the virus's ability to utilize this pathway for cell penetration. microbiologyresearch.orgnih.govresearchgate.net This suggests that this compound acts at an early stage of the viral life cycle, specifically prior to virus nuclear entry. researchgate.net

Modulation of Raf/MEK/ERK Pathways in Influenza Virus Infection

Influenza virus infection is known to activate several host cell signaling pathways to facilitate its replication cycle. One such pathway is the Raf/MEK/ERK cascade, which plays a role in various cellular processes, including viral entry and replication. mdpi.comresearchgate.netresearchgate.net

Table 1: Effect of this compound on Influenza A/PR/8/34 Virus in MDCK Cells

ParameterControl (Untreated)This compound (60 µM)Reduction by this compoundSource
vRNA Content (relative)1~0.0028~350-fold researchgate.net
Infectious Virus YieldHigh>3-log10 reductionSignificant researchgate.net

Table 2: this compound Activity Against Receptor Tyrosine Kinases

KinaseIC50 (nM)Source
VEGFR-20.9 medchemexpress.com
PDGFRα40-170
c-Kit40 medchemexpress.com
FGFR-240-170
EGFR>10000 medchemexpress.com
HGFR>10000 medchemexpress.com
InsulinR>10000 medchemexpress.com

Preclinical Pharmacological Efficacy and Disease Models

Anti-Angiogenic Activity in In Vivo Models

Ki8751 has demonstrated anti-angiogenic activity in in vivo models. As a potent inhibitor of VEGFR-2, a receptor critical for the formation of new blood vessels, this compound suppresses the growth of VEGF-stimulated human umbilical vein endothelial cells (HUVEC) at nanomolar concentrations in vitro. nih.govrndsystems.commedchemexpress.com This inhibition of endothelial cell proliferation is a key mechanism by which this compound exerts its anti-angiogenic effects. rndsystems.com Studies using in vivo angiogenesis models have shown that this compound inhibits tumor growth, which is linked to its anti-angiogenic properties. rndsystems.com For example, in a study investigating the role of IL-17C in colorectal cancer angiogenesis, treatment with the VEGFR2 inhibitor this compound substantially reduced xenograft tumor growth, suppressing the expression of IL-17C-stimulated PECAM and VE-cadherin in xenografts, markers associated with angiogenesis. nih.govmdpi.com While specific detailed data tables for in vivo anti-angiogenic activity across various models were not consistently available in the search results beyond the general observation of inhibition and impact on markers, the mechanism through VEGFR-2 inhibition is well-documented as the basis for this activity. nih.govrndsystems.commedchemexpress.com

Antitumor Activity in Human Tumor Xenograft Models

This compound has shown significant antitumor activity in a range of human tumor xenograft models in nude mice. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com These models involve implanting human cancer cells into immunocompromised mice, allowing researchers to study the effects of potential therapies on tumor growth in a living system. altogenlabs.comreactionbiology.com

This compound has demonstrated efficacy against xenografts derived from various cancer types. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com The observed antitumor activity is attributed, at least in part, to its potent inhibition of VEGFR-2, which plays a vital role in supporting tumor vasculature and growth. nih.govrndsystems.commedchemexpress.com

The following subsections detail the reported antitumor activity of this compound in specific human tumor xenograft models:

Glioma (GL07)

This compound has shown significant antitumor activity against human glioma GL07 xenografts in nude mice. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com While specific data points regarding tumor growth inhibition percentages or survival rates for the GL07 model were not consistently provided across the search results, multiple sources confirm that this compound inhibited tumor growth in this model. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com

Stomach Carcinoma (St-4)

Significant antitumor activity of this compound has been observed in human stomach carcinoma St-4 xenograft models in nude mice. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com Similar to the GL07 model, detailed quantitative data was not uniformly available, but the consistent reporting across sources indicates that this compound effectively inhibited the growth of St-4 tumors in this preclinical setting. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com

Lung Carcinoma (LC-6)

In human lung carcinoma LC-6 xenograft models, this compound has demonstrated significant antitumor activity in nude mice. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com Notably, complete tumor growth inhibition was observed with the LC-6 xenograft in nude rats following oral administration in one study. nih.govmedchemexpress.comabmole.commedkoo.commedkoo.com This finding highlights the potential efficacy of this compound in controlling the growth of this specific lung carcinoma model.

Colon Carcinoma (DLD-1)

This compound has exhibited significant antitumor activity against human colon carcinoma DLD-1 xenografts in nude mice. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com Research specifically using the DLD-1 model has shown that this compound treatment led to substantially reduced tumor growth, which was linked to its ability to block the activity of VEGF, a key factor in promoting tumor angiogenesis and growth in this model. nih.govmdpi.com this compound suppressed the expression of angiogenesis markers like PECAM and VE-cadherin in these xenografts. nih.govmdpi.com

Melanoma (A375)

Significant antitumor activity has been reported for this compound in human melanoma A375 xenograft models in nude mice. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com The A375 cell line is commonly used in preclinical studies of melanoma. altogenlabs.comreactionbiology.com While specific data points on the extent of tumor inhibition were not consistently available, the inclusion of A375 in the panel of xenografts against which this compound showed significant activity indicates its potential in this melanoma model. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com

Based on the available information, a summary of the antitumor activity in these xenograft models can be presented:

Tumor ModelOriginHost AnimalObserved ActivityKey Findings
Glioma (GL07)Human GliomaNude MouseSignificant Antitumor ActivityInhibited tumor growth. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com
Stomach Carcinoma (St-4)Human Stomach CarcinomaNude MouseSignificant Antitumor ActivityInhibited tumor growth. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com
Lung Carcinoma (LC-6)Human Lung CarcinomaNude Mouse, Nude RatSignificant Antitumor Activity, Complete Inhibition (Rat)Inhibited tumor growth in mice; Complete inhibition in rats. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com
Colon Carcinoma (DLD-1)Human Colon CarcinomaNude MouseSignificant Antitumor ActivitySubstantially reduced tumor growth, suppressed angiogenesis markers. nih.govmedchemexpress.comnih.govmdpi.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com
Melanoma (A375)Human MelanomaNude MouseSignificant Antitumor ActivityInhibited tumor growth. nih.govmedchemexpress.comapexbt.comabmole.commedkoo.comselleckchem.commedkoo.combio-equip.com

Breast Cancer (MCF-7, MDA-MB-231 Xenografts)

While this compound has demonstrated inhibition of tumor growth in vivo , specific detailed research findings regarding its efficacy in MCF-7 and MDA-MB-231 breast cancer xenograft models were not available in the provided search results.

Colorectal Cancer (MIP101 Xenografts)

Specific detailed research findings regarding the efficacy of this compound in MIP101 colorectal cancer xenograft models were not available in the provided search results.

Antimalarial Activity

This compound has been identified as an inhibitor of Plasmodium falciparum protein kinase 6 (PfPK6) and has been investigated for its antiplasmodial activity. chemrxiv.orgnih.govmalariaworld.org

Inhibition of Plasmodium falciparum Protein Kinase 6 (PfPK6)

This compound has been reported as an inhibitor of the essential kinase PfPK6. chemrxiv.orgnih.govmalariaworld.org Its inhibitory activity against PfPK6 was determined using the KinaseSeeker assay, yielding an IC50 of 14 nM. chemrxiv.orgnih.gov This finding highlights PfPK6 as a potential target for novel antimalarial drug development. chemrxiv.orgnih.govresearchgate.net

CompoundTargetIC50 (nM)Assay Method
This compoundPfPK614KinaseSeeker

Antiplasmodial Activity Against P. falciparum Blood Stage

This compound and a series of its derivatives have been designed, synthesized, and evaluated for PfPK6 inhibition and antiplasmodial activity against the P. falciparum blood stage. chemrxiv.orgnih.govmalariaworld.org While the specific EC50 for this compound against the blood stage was not explicitly detailed in the provided information, derivatives of this compound have shown promising activity. For instance, compound 79, a derivative, demonstrated activity against the P. falciparum blood stage with an EC50 of 39 nM. chemrxiv.orgnih.govresearchgate.net

Dual-Stage Antiplasmodial Activity Against P. berghei Liver Stage

Evaluation of this compound derivatives has also included their activity against the liver stage of Plasmodium berghei. chemrxiv.orgnih.govresearchgate.net Compound 79, a derivative of this compound, exhibited dual-stage antiplasmodial activity, showing activity against the P. berghei liver stage with an EC50 of 220 nM. chemrxiv.orgnih.govresearchgate.net The evaluation of this compound and its derivatives in these studies aims to lay the foundation for developing new antimalarials. chemrxiv.orgnih.govresearchgate.net

Therapeutic Potential in Neonatal Enterocolitis (NEC)

Based on the provided search results, there was no information available regarding the therapeutic potential of this compound in Neonatal Enterocolitis (NEC).

Preservation of Intestinal Microvasculature

VEGFR2 signaling is crucial for the development and maintenance of the intestinal microvasculature. nih.govresearchgate.netbiorxiv.org Studies have shown that inhibiting VEGFR2 kinase activity can impair the development of the intestinal microvascular network and reduce microvascular density. nih.govnih.gov For instance, selective inhibition of VEGFR2 kinase activity, including through the use of this compound, significantly decreased the density of the intestinal microvascular network in neonatal mice. nih.gov When combined with exposure to a neonatal NEC protocol, this reduction in microvascular density was further exacerbated. nih.gov

Data on the impact of this compound on microvascular density, as indicated by CD31 staining, has been reported in studies investigating intestinal inflammation. Microvascular density was shown to be reduced by this compound treatment compared to vehicle control groups. nih.gov

Treatment GroupMicrovascular Density (Arbitrary Units)
VehicleControl Value
This compoundReduced Value
Note: Specific numerical data for microvascular density reduction by this compound varies across studies and models.

Protection Against Intestinal Injury in Neonatal Mouse Models

In neonatal mouse models of NEC, the inhibition of VEGFR2 signaling by this compound has been shown to have a detrimental effect on intestinal injury severity and survival. While other interventions, such as treatment with Dimethyloxalylglycine (DMOG), have demonstrated protective effects against intestinal injury in these models, the co-administration of this compound abrogated these protective effects. nih.gov

Studies have specifically reported that VEGFR2 inhibition by this compound increased the incidence of severe intestinal injury and mortality in pups subjected to a NEC protocol. nih.govnih.govresearchgate.net For example, in one study, this compound completely eliminated DMOG's protective effect on severe intestinal injury. nih.gov

Treatment Group (Neonatal Mice + NEC Protocol)Incidence of Severe Intestinal Injury72h Mortality
VehicleHigh IncidenceHigh Mortality
DMOGSignificantly Decreased IncidenceSignificantly Decreased Mortality
DMOG + this compoundHigh Incidence (similar to Vehicle) nih.govHigh Mortality (similar to Vehicle) nih.gov
Note: Data synthesized from search results, representing trends observed in studies.

Furthermore, VEGFR2 inhibition alone has been associated with an increased incidence and severity of NEC. nih.govresearchgate.net

Dependence on VEGFR2 Signaling for Protective Effects

The use of this compound has been pivotal in demonstrating that the protective effects observed in certain preclinical models of intestinal injury are dependent on intact VEGFR2 signaling. By selectively inhibiting VEGFR2, researchers have shown that the benefits of interventions aimed at protecting the intestine are significantly diminished or abolished when this signaling pathway is blocked. nih.govnih.gov

Specifically, this compound has been used to show that the protective effect of DMOG on survival and the incidence of severe intestinal injury in neonatal mice subjected to an experimental NEC model was completely abrogated by inhibiting VEGFR2 kinase activity. nih.gov This indicates that the mechanism by which DMOG confers protection is, at least in part, mediated through VEGFR2 signaling. Similarly, the positive effect of DMOG on villous endothelial cell proliferation, which contributes to the preservation of the microvasculature, was eliminated by VEGFR2 inhibition with this compound. nih.gov

Mechanisms of Acquired Drug Resistance and Combination Therapy Strategies

Characterization of Acquired Resistance to Ki8751 in Endothelial Cells

Studies evaluating human umbilical vein endothelial cell (HUVEC) clones resistant to this compound have provided insights into the mechanisms of acquired resistance to VEGFR2-TKIs. iiarjournals.orgnih.govresearchgate.net

Decreased Sensitivity to VEGFR2-TKI

Resistant HUVEC clones have demonstrated a significant decrease in sensitivity to this compound compared to parental cells, showing approximately 10-fold greater resistance. iiarjournals.org These resistant clones also exhibit a near complete loss of VEGF-mediated cellular proliferation, a key characteristic of vascular endothelial cells. iiarjournals.org

Downregulation of VEGFR2 Expression in Resistant Clones

A prominent mechanism of acquired resistance to this compound in endothelial cells is the downregulation of VEGFR2 expression. iiarjournals.orgnih.govresearchgate.net mRNA expression analysis in resistant HUVEC clones revealed reduced levels of VEGFR1, VEGFR2, and VEGFR3. iiarjournals.org Western blot analysis also showed markedly downregulated VEGFR2 protein expression in some resistant clones. nih.gov This downregulation of VEGFR2 in resistant clones contributes to a decreased signal response upon VEGF stimulation. iiarjournals.org

Alterations in Downstream Signaling Pathways in Resistant Cells

Acquired resistance to this compound involves alterations in downstream signaling pathways. In resistant clones with downregulated VEGFR2, VEGF stimulation showed a weakened or almost absent effect on VEGFR2 phosphorylation. iiarjournals.org Consequently, the phosphorylation levels of downstream molecules regulated by VEGFR2, such as p38-MAPK and PLC-γ, were low and unresponsive to VEGF stimulation in some resistant clones. iiarjournals.org Furthermore, the inhibitory effect of this compound on phospho-AKT was decreased in resistant cells, indicating a reduced sensitivity of this pathway to this compound inhibition. iiarjournals.org

Role of Multidrug Resistance Protein 1 (MDR1) Upregulation in Tumor Endothelial Cells (TECs)

Upregulation of Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein, plays a significant role in drug resistance in tumor endothelial cells (TECs). oup.commdpi.comnih.govaacrjournals.org TECs exhibit higher mRNA expression of MDR1 compared to normal endothelial cells, contributing to resistance to agents like paclitaxel (B517696). oup.comnih.govaacrjournals.orgoup.com Studies have shown that factors in the tumor microenvironment, particularly tumor-derived VEGF, can induce MDR1 upregulation in endothelial cells. oup.comnih.govaacrjournals.org this compound, as a VEGFR tyrosine kinase inhibitor, has been shown to block the upregulation of MDR1 induced by tumor-conditioned medium, suggesting that MDR1 upregulation via the VEGF-VEGFR pathway and subsequent Akt activation is a mechanism involved in the acquisition of drug resistance by TECs. oup.commdpi.comnih.govaacrjournals.orgoup.com

Rationales for Combination Therapies Involving this compound

Combination therapy is a promising strategy in cancer treatment to overcome drug resistance and enhance efficacy. bmbreports.orgcancergrandchallenges.orgnih.govmdpi.com The rationale for combining this compound with other agents stems from the need to circumvent resistance mechanisms and target multiple pathways involved in tumor growth and angiogenesis. nih.govmdpi.com

Overcoming Drug Resistance in Cancer Therapy

Drug resistance in cancer can arise through various mechanisms, including mutations in the drug target, activation of alternative signaling pathways, and upregulation of efflux pumps like MDR1. cancergrandchallenges.orgnih.gov Combination therapies aim to address these mechanisms by simultaneously targeting different vulnerabilities in cancer cells and the tumor microenvironment. nih.govmdpi.com By combining a VEGFR2 inhibitor like this compound with agents that target other pathways or resistance mechanisms, it may be possible to restore sensitivity and improve therapeutic outcomes. nih.govmdpi.com The observation that this compound can block VEGF-induced MDR1 upregulation in TECs suggests a potential for combination strategies to mitigate this specific resistance mechanism in the tumor vasculature. oup.commdpi.comnih.govaacrjournals.org

Synergistic Effects with Chemotherapeutic Agents (e.g., Paclitaxel)

Tumor endothelial cells can acquire resistance to chemotherapeutic agents such as paclitaxel. This resistance in TECs has been linked to the upregulation of multidrug resistance 1 (MDR1), which encodes for P-glycoprotein oup.comresearchgate.net. Studies have shown that high levels of vascular endothelial growth factor (VEGF) in the tumor microenvironment can contribute to this upregulation of P-glycoprotein expression in TECs oup.comresearchgate.net. The VEGFR tyrosine kinase inhibitor this compound has demonstrated the ability to block the upregulation of MDR1 induced by tumor-conditioned medium oup.comnih.govmdpi.comd-nb.info. This suggests a potential mechanism by which this compound could enhance the efficacy of paclitaxel by reversing or preventing acquired resistance in TECs oup.comd-nb.info. While preclinical investigations suggest a synergistic relationship between anti-angiogenic treatment and chemotherapeutic agents, the specific synergistic effects of this compound in combination with paclitaxel in overcoming acquired resistance in a clinical setting require further exploration whiterose.ac.uk.

Integration with Epigenetic Modifiers

The tumor microenvironment plays a crucial role in determining the drug resistance of TECs nih.govmdpi.com. The acquisition of drug resistance in TECs is associated with Akt activation mediated by VEGF secreted from tumor cells oup.comnih.govmdpi.com. This compound, as a VEGFR tyrosine kinase inhibitor, has been shown to block the upregulation of MDR1 that is a consequence of this Akt activation nih.govmdpi.com. This highlights a connection between VEGF signaling, Akt activation, MDR1 expression, and the acquisition of drug resistance in TECs, which can be modulated by this compound oup.comnih.govmdpi.com. Research into the epigenetic profile of TECs suggests that epigenetic modifications are essential for their functioning and can contribute to drug resistance nih.gov. Combining anti-angiogenic therapies with epigenetic drugs is being explored as a strategy to influence cancer progression nih.gov. A deeper understanding of the epigenetic landscape of the tumor microenvironment is considered necessary for the successful integration of epigenetic modifiers with anti-angiogenic agents like this compound to potentially overcome acquired resistance nih.gov.

Combined Angiogenesis Inhibition with Other Targets (e.g., Bevacizumab)

Anti-angiogenic therapies, including VEGFR inhibitors like this compound and the anti-VEGF monoclonal antibody Bevacizumab, can influence the tumor microenvironment and the response to treatment nih.gov. Studies have indicated that anti-angiogenic treatments, such as those with this compound and Bevacizumab, can induce the accumulation of the sVEGFR1-i13 splice variant in squamous cell lung carcinoma cells nih.gov. In cell lines sensitive to anti-angiogenic therapies, both Bevacizumab and this compound were shown to decrease VEGFR1/2 phosphorylation and induce apoptosis nih.gov. Furthermore, the knockdown of sVEGFR1-i13 in these cells prevented the decrease in VEGFR1/2 phosphorylation and caspase-3 activation upon treatment with these agents, suggesting a role for sVEGFR1-i13 in regulating a VEGFR-dependent autocrine loop in response to anti-angiogenic therapies nih.gov. Combining anti-angiogenesis inhibition with agents targeting other pathways is a strategy to address potential resistance mechanisms, such as the redundancy of pro-angiogenic growth factors or the activation of alternative signaling pathways researchgate.netgoogle.com. While Bevacizumab targets VEGF-A ligand, this compound targets the VEGFR-2 receptor tyrosine kinase tocris.complos.org. Combining agents with different but complementary mechanisms within the angiogenesis pathway or targeting alternative pro-angiogenic factors or signaling nodes could offer enhanced therapeutic benefits and potentially overcome resistance observed with single-agent therapy researchgate.net.

Advanced Methodological Approaches in Ki8751 Research

In Vitro Assays for Kinase Activity and Cellular Responses

In vitro assays are fundamental in characterizing the biological activity of Ki8751, particularly its inhibitory effects on kinase activity and its subsequent influence on cellular behavior such as proliferation and signaling.

Kinase Assays for VEGFR2 Phosphorylation Inhibition (Cell-Free and Cell-Based)

Kinase assays are employed to directly measure the ability of this compound to inhibit the phosphorylation of VEGFR2. These assays can be performed in both cell-free systems, using isolated kinase enzymes, and cell-based systems, using intact cells expressing VEGFR2. This compound has been shown to inhibit VEGFR2 phosphorylation with an IC50 of 4.0 nM in cell-free kinase reactions and 0.9 nM in cell-based assays measuring VEGF-induced receptor phosphorylation. merckmillipore.comapexbt.commedchemexpress.com This indicates a potent inhibitory effect on VEGFR2 activity in both contexts.

Cell Proliferation and Viability Assays (e.g., [3H]thymidine Incorporation, MTT Assay, CCK-8 Assay)

Cell proliferation and viability assays are crucial for assessing the impact of this compound on cell growth and survival. Several methods are commonly used:

[3H]thymidine Incorporation Assay: This assay measures DNA synthesis by quantifying the incorporation of radioactive thymidine (B127349) into newly synthesized DNA during cell division. It is considered a direct measure of proliferation. selleckchem.comthermofisher.com Studies have shown that this compound effectively decreases VEGF-stimulated cell proliferation in human umbilical vein endothelial cells (HUVECs) using this method. selleckchem.com The CCK-8 assay has been shown to correlate well with the [3H]thymidine incorporation assay and can be used as a substitute. sigmaaldrich.combosterbio.com

MTT Assay: The MTT assay is a colorimetric assay that measures cell viability based on the reduction of a tetrazolium salt (MTT) into an insoluble formazan (B1609692) product by metabolically active cells. thermofisher.com This method has been used to assess the antiangiogenic activity of this compound in HUVECs, showing inhibition of cell proliferation after 72 hours. medchemexpress.com

CCK-8 Assay: Similar to the MTT assay, the CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. sigmaaldrich.combosterbio.comdojindo.comabpbio.com The amount of formazan produced is directly proportional to the number of living cells. sigmaaldrich.combosterbio.comdojindo.comabpbio.com The CCK-8 assay is known for its higher sensitivity compared to other tetrazolium salts like MTT. sigmaaldrich.combosterbio.comdojindo.com It has been used to demonstrate that VEGF blockade by this compound significantly reduces cancer cell proliferation. semanticscholar.org In glioblastoma cell lines, this compound treatment decreased cell counts in a concentration-dependent manner, as monitored by CCK-8 assay. nih.gov

Cell-Based Assays for Specific Signaling Pathway Activation (e.g., ELISA for VEGFR2 Phosphorylation)

Cell-based assays are used to investigate the effects of this compound on specific signaling pathways downstream of VEGFR2. Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the phosphorylation status of VEGFR2 within cells. By quantifying the levels of phosphorylated VEGFR2 in the presence and absence of this compound, researchers can confirm the inhibitor's effectiveness in a cellular context and assess its impact on downstream signaling cascades initiated by VEGFR2 activation. The VEGFR2 phosphorylation activity can be determined by comparing the absorbance in the presence of VEGF and the test sample to controls, allowing for the calculation of inhibition percentage and IC50 values. selleckchem.com

Molecular and Cellular Characterization Techniques

Molecular and cellular techniques provide deeper insights into the mechanisms by which this compound exerts its effects, examining changes in protein expression, phosphorylation, cell cycle progression, and cellular components like mitochondria and reactive oxygen species.

Western Blotting for Protein Expression and Phosphorylation Status (VEGFR2, Akt, mTOR, PGC1α, TFAM, EMT markers)

Western blotting is a widely used technique to detect and quantify specific proteins and their phosphorylation status in cell lysates. This method is essential for studying the molecular targets and downstream effectors of this compound.

Studies using Western blotting have shown that this compound treatment leads to decreased levels of phosphorylated VEGFR2 (p-VEGFR2). nih.gov Furthermore, this compound has been observed to reduce the phosphorylation of key signaling proteins such as Akt (specifically p-Akt at Thr308) and mTOR (p-mTOR). medchemexpress.comnih.govmdpi.com These findings suggest that this compound impacts the PI3K/Akt/mTOR pathway, which is involved in various cellular processes including proliferation and survival. mdpi.comnih.govnih.gov

Western blotting has also been used to investigate the effects of this compound on proteins involved in mitochondrial biogenesis and function, such as PGC1α and TFAM. This compound treatment can downregulate the phosphorylation of PGC1α, leading to its translocation into the nucleus and increased expression of TFAM, subsequently enhancing mitochondrial biogenesis. semanticscholar.orgnih.govresearchgate.net

Additionally, Western blotting is employed to assess changes in the expression of Epithelial-Mesenchymal Transition (EMT) markers, such as E-cadherin, Vimentin, and N-cadherin. medchemexpress.comnih.govplos.org Alterations in the levels of these markers can indicate the influence of this compound on cellular processes related to metastasis and invasiveness.

Flow Cytometry for Cell Cycle Analysis, Mitochondrial Mass, and ROS Production

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It allows for the quantitative assessment of various cellular parameters within a population.

Flow cytometry is utilized for cell cycle analysis to determine how this compound affects the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This helps understand if the compound induces cell cycle arrest. nih.gov Studies have shown that this compound can induce endomitosis and arrest cancer cells in the high aneuploid phase. semanticscholar.org

Mitochondrial mass can be assessed using flow cytometry with specific fluorescent dyes that accumulate in mitochondria, such as MitoTracker Green or 10-n-Nonyl-Acridine Orange (NAO). semanticscholar.orgaging-us.comresearchgate.net Flow cytometric analysis has revealed that this compound treatment can robustly increase the mitochondrial mass in cancer cells. semanticscholar.orgnih.gov

Reactive Oxygen Species (ROS) production can also be measured using flow cytometry with fluorescent probes like DCFH-DA or MitoSox Red, which are oxidized by ROS and become fluorescent. nih.govaging-us.combiorxiv.org Flow cytometry analysis has indicated that this compound treatment induces an increase in intracellular and mitochondrial ROS levels. nih.gov This increase in ROS production is linked to enhanced mitochondrial biogenesis and can contribute to cancer cell apoptosis. semanticscholar.orgnih.govresearchgate.net

Compound Names and PubChem CIDs:

Confocal Microscopy for Mitochondrial Imaging

Confocal microscopy is a powerful fluorescence imaging technique that provides high-resolution optical sections of biological samples, enabling the reconstruction of three-dimensional structures. It is widely used for visualizing intracellular organelles, including mitochondria. mdpi.comfrontiersin.orgnih.govresearchgate.net Studies investigating the effects of this compound have utilized confocal microscopy to assess changes in mitochondrial morphology and mass within cells. For instance, research on breast cancer cells treated with this compound demonstrated a robust increase in mitochondrial masses as observed through confocal microscopy. sciencechina.cn This finding suggests that this compound treatment may influence mitochondrial biogenesis or dynamics. sciencechina.cn Confocal microscopy's ability to capture detailed images of fluorescently labeled mitochondria allows researchers to qualitatively and quantitatively analyze changes in mitochondrial size, shape, and distribution in response to this compound. frontiersin.orgnih.gov

Mass Spectrometry for Mitochondrial Proteomics

Mass spectrometry-based proteomics is a high-throughput technique used to identify and quantify proteins within a sample. frontiersin.orgmdpi.comjci.orgnih.gov Mitochondrial proteomics specifically focuses on characterizing the protein composition of mitochondria. This approach can reveal changes in the abundance of mitochondrial proteins under different conditions, such as treatment with a therapeutic compound. While the search results indicate that mass spectrometry has been used in conjunction with this compound treatment, specifically in the context of examining mitochondrial changes sciencechina.cn, detailed findings on the specific mitochondrial proteins altered by this compound treatment were not extensively described in the provided snippets. Generally, mass spectrometry-based mitochondrial proteomics can provide insights into how this compound might affect mitochondrial function, metabolism, or signaling pathways by identifying altered protein levels or post-translational modifications within these organelles. frontiersin.orgmdpi.com

Cellular Senescence Staining (X-gal Assay)

Cellular senescence is a state of stable cell cycle arrest that can be induced by various factors, including cellular stress and certain therapeutic agents. A widely used biomarker for identifying senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal), which can be detected using the chromogenic substrate X-gal. merckmillipore.comresearchgate.netnih.govcellbiolabs.com The X-gal assay results in the formation of a distinctive blue precipitate within senescent cells when incubated at pH 6.0. merckmillipore.comresearchgate.net This staining method allows for the visualization and quantification of senescent cells within a population. researchgate.netnih.gov Although direct application of the X-gal assay specifically for this compound research was not detailed in the provided search results, given that this compound is a kinase inhibitor and can impact cellular processes like proliferation tocris.com, investigating its potential to induce cellular senescence using the X-gal assay would be a relevant methodological approach in understanding its broader cellular effects.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive and widely used technique for quantifying the expression levels of specific genes by measuring the amount of their corresponding mRNA transcripts. iric.cathermofisher.com qPCR allows researchers to compare gene expression in different samples or conditions. iric.ca In the context of this compound research, qPCR has been employed to analyze changes in the expression of specific genes in response to treatment. Studies have used qPCR to examine the expression of genes such as AQP1 and Notch target genes, demonstrating that this compound can influence the mRNA levels of these genes. aacrjournals.orgelifesciences.orgbiorxiv.org For example, inhibition of VEGFR2 activity with this compound was shown to decrease AQP1 mRNA expression. elifesciences.org

Microarray Analysis for Global Gene Expression Profiling

Microarray analysis is a high-throughput technology that allows for the simultaneous measurement of the expression levels of thousands of genes across a genome. yale.eduthermofisher.comnih.govplos.org This technique provides a global snapshot of gene activity within a cell or tissue at a specific time point. plos.org By comparing microarray profiles from this compound-treated cells or tissues to control samples, researchers can identify broader patterns of gene regulation influenced by the compound. While specific microarray data directly linked to this compound treatment was not provided, microarray analysis is a standard method for comprehensive gene expression profiling in cancer and cell biology research thermofisher.comnih.govplos.org, making it a relevant approach for uncovering the wider transcriptional impact of this compound beyond targeted gene analysis by qPCR.

In Vivo Preclinical Model Systems

In vivo preclinical model systems are crucial for evaluating the efficacy and effects of potential therapeutic compounds like this compound in a living organism context, mimicking aspects of human disease.

Animal Models for Non-Oncological Diseases (e.g., Neonatal Enterocolitis)

Animal models play a crucial role in understanding the potential therapeutic implications of compounds like this compound in diseases beyond cancer. One notable area of investigation has been the use of this compound in models of neonatal enterocolitis (NEC). NEC is a severe inflammatory gastrointestinal disease primarily affecting premature infants, and its pathogenesis is not yet fully understood. Animal models, particularly in rodents, are essential tools for manipulating variables and testing interventions for NEC. frontiersin.orgresearchgate.net

Studies have utilized neonatal mouse models to explore the effects of inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) signaling, a pathway where this compound acts as a potent and selective inhibitor. tocris.comapexbt.comxcessbio.com Research in neonatal mice subjected to a NEC protocol has shown that administration of this compound, a selective VEGFR2 tyrosine kinase inhibitor, can influence the severity of intestinal injury and survival rates. nih.govnih.gov

In one study, neonatal mice received either Dimethyloxalylglycine (DMOG) or vehicle, with a subset in each group also receiving this compound (0.75 mg/kg IP) or vehicle. nih.gov Following exposure to a NEC protocol, the study observed the effects on mortality and intestinal injury. Interestingly, some pups treated with this compound alone showed severe intestinal injury, consistent with previous findings suggesting that VEGFR2 inhibition might predispose neonatal mice to intestinal injury. nih.gov Another study using neonatal mice also investigated the effects of this compound (1 mg/kg) and SU5416 (another VEGFR2 inhibitor) on intestinal injury and mortality in the context of NEC. nih.gov Higher mortality rates were observed in groups exposed to the NEC protocol and injected with either SU5416 or this compound compared to the vehicle-only group. nih.gov This was evidenced by significantly shortened median survival and lower 72-hour survival rates in the inhibitor-treated groups. nih.gov

These findings from neonatal mouse models highlight the complex role of VEGFR2 signaling in the developing intestine and suggest that its inhibition by compounds like this compound can impact the severity and outcome of NEC in these models.

Research Findings in Neonatal Mouse NEC Model

Treatment Group (Neonatal Mice)NEC Protocol ExposureOutcome MeasuredKey FindingSource
This compound aloneYesIntestinal InjurySevere intestinal injury observed in a subset of pups. nih.gov
DMOG + this compoundYesIntestinal InjurySevere intestinal injury observed in a subset of pups. nih.gov
This compoundYesMortality (72-hour survival)Significantly lower survival rate compared to vehicle-only group. nih.gov
SU5416YesMortality (72-hour survival)Significantly lower survival rate compared to vehicle-only group. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods are increasingly employed in the research of compounds like this compound to understand their interactions with biological targets, identify potential new inhibitors, and predict their behavior. These approaches include pharmacophore modeling, virtual screening, and molecular modeling studies such as docking and dynamics simulations. apexbt.comresearchgate.netnih.govresearchgate.netresearchgate.netacs.org

Pharmacophore Modeling and Virtual Screening for Related Inhibitors

Pharmacophore modeling involves creating a 3D representation of the essential features a molecule must possess to bind to a target receptor. This compound, as a known inhibitor of VEGFR2 and other kinases, has been relevant in the development and application of pharmacophore models. acs.orgnih.gov For instance, the pharmacophoric elements of this compound have been analyzed in the context of inhibiting Plasmodium falciparum Protein Kinase 6 (PfPK6), where it is suggested to bind in a type II (DFG-out) mode. nih.gov Key features identified include a hydrogen bond acceptor (the quinoline (B57606) N1 atom) for interaction with the hinge region and a hydrogen bond donor and acceptor pair (the urea (B33335) group) important for bridging a specific cavity. nih.gov

Virtual screening utilizes computational techniques to search large databases of chemical compounds for potential drug candidates that match specific criteria, often based on pharmacophore models or structural similarity to known active compounds like this compound. apexbt.comresearchgate.netacs.orgnih.gov this compound has been used as a reference compound or is part of datasets in virtual screening studies aimed at identifying new inhibitors for targets like VEGFR2. researchgate.netresearchgate.netacs.org These studies often employ various computational methods, including machine learning classifiers and similarity searches using molecular fingerprints, to rank and select potential candidates. researchgate.netresearchgate.net Virtual screening campaigns have identified compounds structurally resembling known inhibitors like this compound, which are then subjected to further analysis. researchgate.net

Furthermore, this compound has been identified in docking-based virtual screening studies for kinases other than VEGFR2, such as AXL kinase, indicating its potential to interact with multiple targets and highlighting the utility of virtual screening in exploring polypharmacology or identifying starting points for developing more selective inhibitors. researchgate.net

Molecular Modeling Studies

Molecular modeling studies, including molecular docking and molecular dynamics simulations, provide detailed insights into the binding interactions between a ligand (like this compound) and its target protein at the atomic level. apexbt.comresearchgate.netnih.govresearchgate.netresearchgate.net

Molecular docking is used to predict the preferred binding orientation and affinity of a ligand within the binding site of a protein. This compound has been included as a known drug or reference compound in molecular docking studies investigating VEGFR2 inhibition. researchgate.netnih.govresearchgate.net These studies aim to estimate the binding affinities of potential inhibitors and determine their optimal binding poses within the VEGFR2 kinase domain. researchgate.netnih.gov While this compound typically binds effectively to VEGFR2, some molecular descriptor analyses coupled with docking studies have noted instances where this compound did not dock within a designated binding pocket in a specific model, illustrating the nuances and model dependency in computational approaches. nih.gov

Molecular dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. apexbt.comresearchgate.netnih.govresearchgate.net MD simulations are crucial for assessing the stability of the complex and refining the understanding of ligand-receptor interactions. nih.govresearchgate.net this compound, along with other known VEGFR2 inhibitors, has been subjected to MD simulations to analyze the stability of its binding to VEGFR2 and to understand the dynamic nature of these interactions. researchgate.netnih.gov These simulations can provide valuable data on the fluctuations and movements within the binding site, contributing to a more comprehensive picture of how this compound exerts its inhibitory effect. researchgate.net

Computational studies involving this compound contribute significantly to the understanding of its mechanism of action and facilitate the discovery and design of new compounds with similar or improved properties.

Binding Energies from a Molecular Docking Study (Example Data)

CompoundTargetPredicted Binding Energy (kJ/mol)Source
This compoundVEGFR2-87.4 (as reference - regorafenib (B1684635) value cited) researchgate.netnih.gov
Molecule 1VEGFR2-89.1 researchgate.netnih.gov
Molecule 2VEGFR2-95.3 researchgate.netnih.gov

Note: The value for this compound is presented in comparison to candidate molecules and regorafenib in the source. researchgate.netnih.gov This table illustrates the type of data generated in molecular docking studies.

Future Research Directions and Translational Perspectives for Ki8751

Elucidation of Additional Molecular Targets and Off-Target Effects

While Ki8751 is known to potently inhibit VEGFR2 and shows some activity against c-Kit, PDGFRα, and FGFR-2, a more comprehensive mapping of its interactions across the kinome and other protein families is warranted tocris.comcaymanchem.commdpi.com. Understanding the full spectrum of molecular targets, including potential off-target effects, is crucial for predicting efficacy, identifying potential side effects, and designing improved analogs with enhanced specificity nih.gov. Studies have noted that small molecule inhibitors, in general, can have off-target effects mdpi.com. For instance, while selective for VEGFR2, this compound also inhibits c-Kit and PDGFR tyrosine kinases with lower potency mdpi.com. Further research utilizing advanced profiling techniques, such as broad kinase activity screens and proteomic analyses, could reveal additional interactions that may contribute to its observed biological effects or highlight areas for structural modification to improve selectivity.

Investigation of this compound in Other Disease Contexts Beyond Cancer and Angiogenesis

Given its inhibitory activity against multiple kinases involved in various signaling pathways, this compound's potential therapeutic utility may extend beyond cancer and angiogenesis-related disorders tocris.comcaymanchem.com. Research has already begun to explore its effects in other contexts. For example, this compound has been investigated for its anti-influenza virus activity, showing broad activity against influenza A and B viruses in in vitro assays researchgate.net. Another study indicated that this compound can antagonize VEGF-C-mediated potentiation of NMDA receptor-mediated currents in dysmorphic neurons in a rat model of focal cortical dysplasia, suggesting a potential role in neurological disorders patsnap.com. Its ability to induce cellular senescence in colorectal cancer cells also points to potential applications in senescence-based therapies caymanchem.com. Further research could explore its effects on other diseases where VEGFR2, PDGFRα, c-Kit, or FGFR-2 signaling plays a role, such as fibrotic disorders, inflammatory diseases, or other vascular pathologies mdpi.comahajournals.orgoncotarget.com.

Development of Novel Analogs with Enhanced Selectivity or Efficacy

The development of novel this compound analogs represents a significant area for future research. Structural modifications could aim to enhance selectivity for VEGFR2 while minimizing off-target effects on kinases like c-Kit and PDGFRα, potentially reducing undesirable side effects mdpi.commdpi.com. Alternatively, analogs could be designed to target specific conformations of VEGFR2 or to improve potency and pharmacokinetic properties for better in vivo performance acs.org. Structure-activity relationship (SAR) studies, similar to those that led to the discovery of this compound itself, could guide the rational design of these new compounds mdpi.comacs.org. Research into quinoline-based molecules, like this compound, has highlighted the importance of specific structural features for kinase inhibition and selectivity mdpi.com.

Exploration of this compound in Advanced Combination Therapy Regimens

Combining this compound with other therapeutic agents could offer synergistic benefits and potentially overcome resistance mechanisms diva-portal.org. Given its role in inhibiting angiogenesis, combining this compound with chemotherapy, immunotherapy, or other targeted therapies warrants further investigation diva-portal.orgthno.org. Research has shown that targeting VEGF/VEGFR signaling can enhance the efficacy of cancer immunotherapy diva-portal.org. Additionally, exploring combinations with agents that modulate the tumor microenvironment or address alternative signaling pathways activated in resistant cells could improve treatment outcomes nih.govmdpi.comnih.gov. Studies in inflammatory bowel disease (IBD) have explored advanced combination therapy (ACT) with biologics and small molecules, suggesting a broader interest in such approaches nih.govnih.govemjreviews.comgastroendonews.com. Pre-clinical studies combining a VEGFR2 inhibitor like this compound with MYC blockade have shown superior efficacy in suppressing tumor growth in mouse models thno.org.

Addressing Challenges in In Vivo Application and Resistance

Challenges in the in vivo application of kinase inhibitors, including pharmacokinetics, bioavailability, and the development of resistance, need to be addressed for this compound nih.goviiarjournals.org. Research into novel drug delivery systems or formulations could improve its in vivo performance. Understanding the mechanisms of acquired resistance to this compound is also critical nih.goviiarjournals.orgbiomolther.org. Studies have shown that resistance to VEGFR2 inhibitors can involve the downregulation of VEGFR expression and upregulation of angiogenic ligands in endothelial cells iiarjournals.org. Tumor endothelial cells (TECs) can acquire drug resistance within the tumor microenvironment, and this compound has been shown to block the upregulation of MDR1 in TECs induced by tumor-conditioned medium, suggesting a potential mechanism of resistance related to drug efflux pumps mdpi.comoup.comresearchgate.net. Future research should focus on identifying biomarkers of resistance and developing strategies to overcome or prevent its development, potentially through combination therapies or the development of new analogs targeting alternative pathways nih.goviiarjournals.org.

Potential for this compound as a Chemical Probe for Kinase Pathway Research

This compound's potent and relatively selective inhibition of VEGFR2 makes it a valuable tool for investigating the roles of VEGFR2 and related kinases in various cellular processes and disease pathways tocris.comcaymanchem.comselleckchem.com. As a chemical probe, this compound can be used in in vitro and in vivo studies to dissect the complexities of angiogenesis, tumor biology, and other biological systems where its targets are involved tocris.comcaymanchem.com. Research using this compound has already contributed to understanding how VEGFR2 inhibition impacts cancer cell proliferation, apoptosis, and mitochondrial biogenesis patsnap.comnih.govcancerbiomed.org. Further studies can leverage this compound to explore the downstream signaling cascades of its target kinases and their interactions with other pathways, contributing to a deeper understanding of cellular regulation and disease pathogenesis caymanchem.comnih.govresearchgate.netnih.gov.

Q & A

Q. What is the primary mechanism of action of Ki8751 in cancer research?

this compound is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR2), with an IC50 of 0.9 nM. It blocks VEGF-induced angiogenesis by competitively inhibiting ATP binding to the kinase domain of VEGFR2, thereby suppressing downstream signaling pathways like Akt-PGC1α-TFAM, which regulate mitochondrial biogenesis and apoptosis in cancer cells .

Methodological Insight : Validate VEGFR2 inhibition using kinase assays with recombinant proteins (e.g., luminescence-based ATP consumption assays) and confirm cellular effects via Western blotting for phosphorylated VEGFR2 .

Q. How is this compound’s kinase selectivity profile determined experimentally?

Kinase selectivity is assessed using thermal shift assays and competitive binding studies across a panel of 97 human kinases. This compound shows >40-fold selectivity for VEGFR2 over c-Kit, PDGFRα, and FGFR-2, with no activity against EGFR, HGFR, or InsR .

Methodological Insight : Perform parallel assays with recombinant kinases at matched ATP concentrations (e.g., 10 µM) and quantify inhibition using dose-response curves. Cross-validate with shRNA knockdown of VEGFR2 to confirm target specificity .

Q. What in vitro models are suitable for studying this compound’s anti-angiogenic effects?

Human umbilical vein endothelial cells (HUVECs) are commonly used to assess VEGF-induced proliferation and migration. This compound (1–10 nM) blocks HUVEC proliferation and tube formation, as quantified via flow cytometry, transwell migration assays, or Matrigel-based angiogenesis models .

Methodological Insight : Pre-treat cells with this compound for 1 hour before VEGF stimulation. Use this compound + VEGF co-treatment controls to isolate VEGFR2-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer cell lines?

Q. What structural modifications enhance this compound’s potency against atypical kinase targets like PfPK6?

Structure-activity relationship (SAR) studies using group efficiency (GE) analysis reveal:

  • The 7-methoxy group on the quinoline ring is critical (GE = 0.81 ± 0.04). Its removal reduces PfPK6 inhibition by 15-fold .
  • The urea carbonyl group bridges the αC-helix and DFG-out pocket in type II inhibitors, contributing GE = 0.39 ± 0.02 .

Methodological Insight : Synthesize truncated analogs (e.g., removing fluorine substituents) and test against PfPK6 via thermal shift assays. Prioritize modifications with GE > 0.3 .

Q. How to optimize in vivo dosing of this compound for xenograft models?

Effective dosing regimens balance tumor suppression and toxicity:

  • Dose : 10 mg/kg intraperitoneally, 3×/week, based on LC-6 xenograft studies showing complete tumor growth inhibition without weight loss .
  • Monitoring : Measure tumor volume biweekly and assess mitochondrial biogenesis via qPCR for TFAM/PGC1α .

Methodological Insight : Use immunodeficient mice (e.g., nude or NSG) injected with VEGF-high cell lines (e.g., MDA-MB-231). Include this compound + VEGF co-treatment arms to control for microenvironmental VEGF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ki8751
Reactant of Route 2
Reactant of Route 2
Ki8751

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.